Product packaging for 1-(2,6-Dimethoxyphenyl)ethanamine(Cat. No.:CAS No. 121083-00-9)

1-(2,6-Dimethoxyphenyl)ethanamine

Cat. No.: B3176895
CAS No.: 121083-00-9
M. Wt: 181.23 g/mol
InChI Key: LXTFHNHLQMVBTK-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Ethanamine Derivatives in Organic Synthesis

Aryl-substituted ethanamine derivatives are a class of organic compounds that feature prominently in a wide array of synthetic applications. Their structural motif, which consists of an aromatic ring linked to an ethanamine side chain, is a common feature in many biologically active molecules and functional materials. The synthesis and manipulation of these derivatives are central to many areas of organic chemistry. nih.gov

One of the primary areas where these derivatives are significant is in the synthesis of more complex molecular frameworks. google.com The amino group can be readily functionalized, and the aromatic ring can undergo various substitution reactions, allowing for the construction of diverse molecular libraries. libretexts.org For instance, they can serve as precursors to a variety of heterocyclic compounds, which are of great importance in medicinal chemistry.

Furthermore, aryl-substituted ethanamines are frequently employed as ligands in transition-metal catalysis. The nitrogen atom of the amine can coordinate to a metal center, and the electronic and steric properties of the aryl group can be tuned to influence the catalytic activity and selectivity of the resulting metal complex. This has led to the development of highly efficient catalysts for a range of transformations, including cross-coupling reactions and hydrogenations. organic-chemistry.org

Overview of Chiral Amine Scaffolds in Advanced Chemistry

Chiral amines are indispensable tools in modern asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. sigmaaldrich.comresearchgate.net Given that the biological activity of many pharmaceuticals is dependent on their stereochemistry, the ability to synthesize enantiomerically pure compounds is of paramount importance. nih.gov Chiral amines play a crucial role in this endeavor, serving as chiral auxiliaries, resolving agents, and, increasingly, as organocatalysts. sigmaaldrich.comnih.gov

As chiral auxiliaries, they can be temporarily incorporated into a substrate molecule to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recycled. Chiral amines are also widely used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts, which can then be separated by crystallization.

The emergence of organocatalysis has further highlighted the importance of chiral amine scaffolds. nih.govexlibrisgroup.comrsc.orgrsc.org In this context, a small chiral organic molecule, such as a derivative of 1-(2,6-Dimethoxyphenyl)ethanamine, can catalyze a reaction and induce high levels of enantioselectivity. hilarispublisher.com This approach offers several advantages over traditional metal-based catalysts, including lower toxicity, stability to air and moisture, and often milder reaction conditions. nih.gov Chiral primary and secondary amines have been successfully employed as catalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. acs.org The development of new chiral amine catalysts continues to be an active area of research, with the aim of expanding the scope and efficiency of asymmetric synthesis. rsc.orgbohrium.comrsc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B3176895 1-(2,6-Dimethoxyphenyl)ethanamine CAS No. 121083-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFHNHLQMVBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,6 Dimethoxyphenyl Ethanamine and Its Stereoisomers

Established Chemical Synthesis Pathways

Traditional synthetic routes to 1-(2,6-dimethoxyphenyl)ethanamine typically yield a racemic mixture, which contains equal amounts of both the (R)- and (S)-enantiomers. These methods are often robust and utilize readily available starting materials.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis and represents one of the most direct methods for preparing this compound. This process involves the reaction of the corresponding ketone, 2',6'-dimethoxyacetophenone, with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired amine.

The reaction is versatile, and various reducing agents can be employed. Common laboratory-scale reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH), which are favored for their mildness and selectivity. Industrial-scale synthesis may utilize catalytic hydrogenation, where the imine is reduced with hydrogen gas over a metal catalyst, such as Raney nickel or palladium on carbon. Another established method is the Leuckart reaction, which uses formamide or ammonium (B1175870) formate as both the ammonia source and the reducing agent, typically requiring high temperatures. scispace.com

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7Mild, tolerant of many functional groupsToxic cyanide byproduct
Sodium Triacetoxyborohydride (Na(OAc)₃BH) Dichloromethane, Acetic AcidMild, effective for hindered ketones, non-toxic byproductsMoisture sensitive
Catalytic Hydrogenation (H₂/Pd-C) Ethanol, High pressure"Green" reagent, high yieldRequires specialized high-pressure equipment
Leuckart Reaction (HCONH₂/HCOOH) High temperature (160-200°C)Inexpensive reagentsHarsh conditions, potential for side reactions

Multistep Reaction Sequences Involving Phenol Derivatives

More elaborate synthetic strategies commence from phenol derivatives, such as 1,3-dimethoxybenzene, which can be derived from resorcinol. A common sequence begins with the Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride, to generate 2',6'-dimethoxyacetophenone. researchgate.net

Once the ketone precursor is synthesized, it can be converted to the target amine via several routes. One pathway involves forming an oxime by reacting the ketone with hydroxylamine. The resulting oxime is then reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This multi-step approach allows for the construction of the target molecule from simpler, commercially available aromatic precursors. nih.govresearchgate.net

Stereoselective Synthesis Approaches

The synthesis of individual stereoisomers (enantiomers) of this compound is crucial for applications where specific stereochemistry is required. This is achieved through methods that can either separate a racemic mixture or directly synthesize a single enantiomer.

Chiral Resolution Techniques

Chiral resolution is a classical and widely used technique to separate the enantiomers from a racemic mixture of this compound. wikipedia.org This method relies on the reaction of the racemic amine with a chiral resolving agent, which is a pure enantiomer of another compound, typically a chiral acid. nih.gov This reaction forms a pair of diastereomeric salts.

Diastereomers possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. nih.gov Once one of the diastereomeric salts has been isolated in pure form, the chiral resolving agent is removed by treatment with a base, liberating the desired single enantiomer of the amine. Common chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.orgnih.gov The efficiency of the resolution is highly dependent on the choice of resolving agent and the crystallization solvent.

Table 2: Common Chiral Resolving Agents for Amines
Resolving AgentTypeMechanism
(+)- or (-)-Tartaric Acid Chiral Dicarboxylic AcidForms diastereomeric tartrate or bitartrate salts.
(+)- or (-)-Camphorsulfonic Acid Chiral Sulfonic AcidForms diastereomeric sulfonate salts.
(R)- or (S)-Mandelic Acid Chiral α-Hydroxy AcidForms diastereomeric mandelate salts.

Asymmetric Catalysis in Amination Reactions

Modern synthetic chemistry increasingly favors asymmetric catalysis to directly produce enantiomerically enriched compounds, thereby avoiding the inherent 50% loss of material in classical resolutions. yale.edu Asymmetric synthesis of this compound can be achieved through the asymmetric reduction of an imine or a related precursor.

One powerful strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide, developed by Ellman. yale.edu 2',6'-Dimethoxyacetophenone is first condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The subsequent diastereoselective reduction of the carbon-nitrogen double bond, using a standard reducing agent like sodium borohydride, is directed by the chiral sulfinyl group. The final step involves the acidic hydrolysis of the resulting sulfinamide to yield the desired chiral primary amine with high enantiomeric purity. yale.edu

Another approach is the transition metal-catalyzed asymmetric hydrogenation of a pre-formed imine using a chiral catalyst, often based on rhodium or iridium complexes with chiral phosphine (B1218219) ligands. This method can provide high enantioselectivities under catalytic conditions. rsc.orgresearchgate.net

Emerging Biocatalytic Routes for Enantiopure Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure amines. nih.gov Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite stereoselectivity. For the synthesis of chiral this compound, transaminase (TA) enzymes are particularly effective. entrechem.com

In a typical biocatalytic process, a transaminase selectively converts the prochiral ketone, 2',6'-dimethoxyacetophenone, into either the (R)- or (S)-amine. The reaction requires an amino donor, such as isopropylamine or alanine. By selecting an appropriate transaminase—either an (R)-selective or (S)-selective enzyme—chemists can produce the desired enantiomer with very high enantiomeric excess (ee). researchgate.netchimia.ch This technology offers significant advantages in terms of environmental impact and selectivity, making it an attractive route for producing high-value chiral amines. rsc.org

Table 3: Comparison of Synthetic Approaches to Stereoisomers
MethodStarting MaterialKey StepOutcomeKey Advantage
Chiral Resolution Racemic AmineFormation and separation of diastereomeric salts(R)- and (S)-AmineTechnically straightforward, well-established
Asymmetric Catalysis Ketone, Chiral AuxiliaryDiastereoselective reduction of a chiral imine intermediate(R)- or (S)-AmineHigh enantioselectivity, good chemical yield
Biocatalysis Ketone, Amino DonorEnantioselective enzymatic amination(R)- or (S)-AmineExcellent enantioselectivity, "green" conditions

Industrial Scale-Up and Process Optimization Considerations

The successful transition of synthetic routes for this compound and its stereoisomers from laboratory-scale discovery to industrial-scale production necessitates meticulous consideration of numerous process optimization and scale-up challenges. While specific industrial synthesis data for this compound is not extensively published, general principles and case studies from the synthesis of structurally related chiral phenylethylamines provide a robust framework for understanding the key considerations. The primary goals of industrial scale-up are to ensure safety, minimize cost, maximize throughput and purity, and reduce environmental impact.

A critical aspect of industrial synthesis is the selection of a manufacturing route that is not only efficient in terms of chemical yield but also economically viable and scalable. Common methods for producing chiral amines on a large scale include asymmetric hydrogenation of imines, reductive amination of ketones, and enzymatic kinetic or dynamic kinetic resolution. nih.govwikipedia.org Each of these approaches presents unique challenges and opportunities for optimization when applied to the synthesis of this compound.

The steric hindrance imposed by the two methoxy (B1213986) groups at the ortho positions of the phenyl ring in this compound is a significant factor that can influence the choice of catalyst and reaction conditions. For instance, in asymmetric hydrogenation, the bulky substituents may impede the coordination of the substrate to the metal center of the chiral catalyst, potentially leading to lower reaction rates and enantioselectivity. nih.gov Therefore, catalyst screening becomes a crucial step in process development to identify a catalyst that can accommodate the sterically demanding substrate while maintaining high efficiency and stereoselectivity.

Process Optimization Strategies:

Process optimization is an iterative process that involves refining various parameters to achieve the desired outcome. Key areas of focus for the industrial synthesis of this compound and its stereoisomers include:

Catalyst Selection and Loading: The choice of catalyst is paramount for both asymmetric synthesis and resolution methods. For asymmetric hydrogenation or reductive amination, transition metal catalysts (e.g., rhodium, iridium, ruthenium) with chiral ligands are commonly employed. nih.gov Optimization involves screening a library of ligands to find the best combination of reactivity and enantioselectivity for the specific substrate. Reducing catalyst loading is a primary objective to minimize cost, as these catalysts are often expensive.

Solvent and Reaction Conditions: The solvent can significantly impact reaction rates, selectivity, and solubility of reactants and products. Optimization of solvent systems, temperature, pressure, and reaction time is crucial for maximizing yield and minimizing side reactions. For enzymatic resolutions, factors such as pH, temperature, and co-solvent choice are critical for enzyme stability and activity. nih.govnih.gov

Downstream Processing and Purification: The isolation and purification of the final product are major cost drivers in industrial synthesis. For chiral amines, this often involves crystallization, distillation, or chromatography. jiangnan.edu.cn Developing efficient and scalable purification methods is essential. In the case of enzymatic resolutions, separating the product from the unreacted enantiomer and the enzyme is a key challenge. nih.gov Crystallization-based resolutions, where the desired enantiomer is selectively precipitated as a salt with a chiral resolving agent, are often preferred for their scalability. nih.gov

Waste Reduction and Green Chemistry: Modern industrial processes aim to be environmentally benign. This includes minimizing waste, using less hazardous reagents and solvents, and improving atom economy. wikipedia.org Biocatalytic methods, such as those using transaminases, are often considered "greener" alternatives to traditional chemical methods. mdpi.comrsc.org

Interactive Data Table: Comparison of General Industrial Methods for Chiral Amine Synthesis

MethodKey AdvantagesKey Challenges for this compoundOptimization Considerations
Asymmetric Hydrogenation High atom economy, direct route to enantiopure product.Steric hindrance from ortho-methoxy groups may require specialized catalysts; catalyst cost and sensitivity.Ligand screening, optimization of hydrogen pressure and temperature, catalyst loading reduction.
Reductive Amination Utilizes readily available ketone precursors. wikipedia.orgPotential for over-alkylation to form secondary amines; control of enantioselectivity. wikipedia.orgChoice of reducing agent, catalyst selection for asymmetric variants, control of stoichiometry. organic-chemistry.org
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions. rsc.orgMaximum theoretical yield of 50% for one enantiomer; separation of product and unreacted substrate. nih.govrsc.orgEnzyme selection, optimization of pH and temperature, choice of acyl donor. rsc.orgresearchgate.net
Dynamic Kinetic Resolution Theoretical yield of 100% for one enantiomer. researchgate.netRequires an efficient racemization catalyst that is compatible with the enzyme. researchgate.netSelection of compatible enzyme and racemization catalyst, optimization of reaction conditions to match rates of resolution and racemization. nih.govresearchgate.net

Research Findings and Industrial Application:

While specific industrial production data for this compound is proprietary, research on related phenylethylamines provides valuable insights. For example, the large-scale dynamic kinetic resolution of (±)-1-phenylethylamine has been extensively studied. nih.govresearchgate.net These studies have investigated various parameters, including the choice of enzyme (e.g., Candida antarctica lipase B), the racemization catalyst, and the acyl donor, to achieve high yields and enantiomeric excess on a multigram scale. nih.govresearchgate.net

Furthermore, biocatalytic methods using transaminases have gained significant traction for the industrial synthesis of chiral amines. nih.gov These enzymes can convert a prochiral ketone into a chiral amine with high enantioselectivity. nih.gov Process optimization in this area focuses on enzyme engineering to improve substrate scope and stability, as well as developing efficient methods for cofactor regeneration and product isolation. nih.gov For a substrate like 2,6-dimethoxyacetophenone, a screening of various transaminases would be necessary to identify an enzyme that can accommodate the bulky substrate.

Advanced Applications of 1 2,6 Dimethoxyphenyl Ethanamine in Catalysis and Material Science

Chiral Ligand Design and Development

The utility of 1-(2,6-dimethoxyphenyl)ethanamine is most prominent in the field of asymmetric catalysis, where it serves as a precursor or a key structural motif for a variety of chiral ligands. The presence of the two methoxy (B1213986) groups ortho to the point of attachment restricts rotation around the aryl-ethane bond, creating a well-defined and sterically hindered chiral environment that is crucial for inducing enantioselectivity in metal-catalyzed reactions.

Integration into Asymmetric Catalysis

This compound, particularly in its enantiopure (S)-form, is recognized and commercially available as a chiral reagent and building block for the synthesis of ligands intended for asymmetric catalysis. acmec.com.cn While direct applications of the unmodified amine as a ligand are not extensively documented, the 2,6-dimethoxyphenyl moiety it contains is a cornerstone in the design of highly effective ligands for a range of cross-coupling reactions. These ligands are instrumental in synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. chemistryviews.org

For instance, phosphine (B1218219) ligands incorporating the 2,6-dimethoxyphenyl group have proven effective in palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions. uniba.skgoogle.com These reactions are fundamental for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common structures in medicinal chemistry and materials science.

Ligand-Metal Coordination Chemistry

The coordination of ligands containing the 2,6-dimethoxyphenyl group to metal centers is a subject of detailed study, revealing complex and dynamic interactions that are key to their catalytic efficacy. In a notable example of an atropisomeric phosphine ligand bearing a C–N axial chirality and a 2,6-dimethoxyphenyl-substituted carbazole (B46965) backbone, the coordination with a palladium catalyst is remarkably versatile. chemistryviews.orgccspublishing.org.cn

Theoretical and experimental studies have shown that the carbazole unit can engage in two different coordination modes with the palladium center: a direct bond to the nitrogen atom (Pd-N) or an interaction with the aromatic system (Pd-π). ccspublishing.org.cn This ability to switch between coordination modes, sometimes referred to as "Pd-arene-walking," allows the catalytic system to adopt a lower energy transition state by relieving the significant steric strain in crowded intermediates. ccspublishing.org.cn Furthermore, the methoxy groups of the dimethoxyphenyl unit are not merely passive bulky substituents; they can actively participate in the reaction mechanism by forming transient hydrogen bonds with the substrate, which helps to improve the transfer of chirality during the catalytic cycle. chemistryviews.orgccspublishing.org.cn

Atropisomeric Ligand Systems Incorporating Dimethoxyphenyl Moieties

A significant advancement has been the incorporation of the 2,6-dimethoxyphenyl group into atropisomeric ligands, which possess axial chirality. These C-N axially chiral phosphine ligands, known as Kin-Phos, have been developed and successfully applied in the highly challenging enantioselective synthesis of tetra-ortho-substituted biaryls. chemistryviews.orgccspublishing.org.cn The synthesis of these ligands is modular, allowing for systematic tuning of their properties. chemistryviews.org

The steric bulk of the 2,6-dimethoxyphenyl group is crucial for hindering rotation around the C-N bond, making the chiral axis configurationally stable. For one such ligand, the half-life for racemization was calculated to be approximately 135 days, indicating excellent stability for practical use in catalysis. chemistryviews.org These ligands have demonstrated high efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, yielding sterically hindered biaryls with outstanding enantioselectivity. chemistryviews.orgccspublishing.org.cn

Table 1: Performance of (S)-Cyp-Kin-Phos in Enantioselective Suzuki–Miyaura Cross-Coupling This table presents data on the synthesis of tetra-ortho-substituted biaryls using a C-N axially chiral ligand featuring the 2,6-dimethoxyphenyl moiety. The data is adapted from research by Kwong and co-workers. ccspublishing.org.cn

EntryAryl BromideBoronic AcidProductYield (%)ee (%)
12-(2-Bromo-3-methoxyphenyl)-1,3-dioxolane2-Methoxynaphthalen-1-ylboronic acid9494
22-(2-Bromo-3-methylphenyl)-1,3-dioxolane2-Methoxynaphthalen-1-ylboronic acid9592
32-(2-Bromo-3-fluorophenyl)-1,3-dioxolane2-Methoxynaphthalen-1-ylboronic acid9393

(Note: Placeholder images are used for product structures as per formatting capabilities.)

Role as a Key Building Block in Complex Molecular Architectures

Beyond its use in ligand synthesis, this compound serves as a valuable starting material for creating more complex molecules, leveraging the amine functional group for further elaboration.

Synthesis of Functionalized Amines

The primary amine group of this compound is a versatile handle for a wide range of chemical transformations, allowing for its elaboration into more complex, functionalized amine structures. A pertinent example is in the synthesis of N-benzyl derived phenethylamines. These compounds are of interest in medicinal chemistry and pharmacological research. For instance, the synthesis of positional isomers of 25H-NBF, an N-benzyl phenethylamine (B48288), has been undertaken to explore structure-activity relationships. One such isomer, 26H-NBF, is chemically known as 2-(2,6-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine. The synthesis of this and related molecules highlights how the core structure of this compound can be systematically modified to produce a library of compounds for biological evaluation.

Construction of Heterocyclic Systems, e.g., Tetrazoles

While the primary amine of this compound is, in principle, a suitable nucleophile for multicomponent reactions like the Ugi reaction, which is a common method for synthesizing tetrazole-containing compounds, a comprehensive review of the scientific literature does not currently provide specific examples of its application for this purpose. The construction of heterocyclic frameworks from this specific amine remains an area with potential for future exploration.

Chemical Reactivity and Transformation Studies of 1 2,6 Dimethoxyphenyl Ethanamine

Fundamental Reaction Mechanisms

The core reactivity of 1-(2,6-dimethoxyphenyl)ethanamine stems from the nucleophilic nature of the amine's nitrogen atom and the potential for electrophilic reactions to form the amine itself.

While classical amine synthesis involves a nitrogen nucleophile, modern synthetic methods have introduced "umpoled" strategies where the nitrogen source acts as an electrophile. wikipedia.org These electrophilic amination processes are powerful tools for creating carbon-nitrogen bonds. One such approach involves the reaction of organometallic species, like diarylzinc compounds, with electrophilic aminating agents such as O-acyl hydroxylamines. vedantu.comsioc-journal.cn For instance, a catalyst-free electrophilic amination of diarylzinc compounds with O-2,6-dichlorobenzoyl hydroxylamines in the presence of magnesium chloride provides a route to various aromatic amines. vedantu.com

Another strategy is the α-amination of carbonyl compounds, which can be achieved using a preformed enolate or through direct amination catalyzed by an organocatalyst or a metal catalyst. wikipedia.org These methods allow for the synthesis of α-amino acid derivatives and other complex amine-containing molecules. wikipedia.org While specific literature detailing the synthesis of this compound via these exact electrophilic amination routes is not prevalent, these established methodologies represent viable synthetic pathways to this and related substituted phenethylamines.

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a variety of electrophilic compounds. The reactivity can, however, be influenced by the steric hindrance imposed by the two methoxy (B1213986) groups at the ortho positions of the phenyl ring.

A fundamental reaction showcasing its nucleophilic character is the addition to carbonyl compounds. Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases) through a nucleophilic addition-elimination mechanism. byjus.commdpi.com This reversible, acid-catalyzed process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. mdpi.com The amine's nucleophilicity is also central to the derivatization strategies discussed in the following sections, such as alkylation and acylation.

Derivatization Strategies

The amine functionality of this compound is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives through various strategies.

The amine group can undergo nucleophilic substitution with alkyl halides to yield N-alkylated products. The degree of alkylation can be controlled by the reaction conditions and stoichiometry of the reactants. This allows for the synthesis of secondary, tertiary, and even quaternary ammonium (B1175870) salts. For example, primary amines can be methylated using formaldehyde (B43269) and formic acid in the Eschweiler-Clarke reaction. chemistrysteps.com

Table 1: Examples of Alkylation Reactions
ReactantReagentProduct TypeGeneral Product Structure
This compoundMethyl Iodide (CH₃I)Secondary Amine (N-Methylation)N-Methyl-1-(2,6-dimethoxyphenyl)ethanamine
This compoundExcess Methyl IodideTertiary Amine (N,N-Dimethylation)N,N-Dimethyl-1-(2,6-dimethoxyphenyl)ethanamine
N,N-Dimethyl-1-(2,6-dimethoxyphenyl)ethanamineMethyl IodideQuaternary Ammonium SaltN,N,N-Trimethyl-1-(2,6-dimethoxyphenyl)ethylammonium Iodide

One of the most common derivatizations of primary amines is the formation of amides through reaction with carboxylic acids or their activated derivatives, such as acid chlorides and anhydrides. iitk.ac.inechemi.comnih.gov This reaction, known as acylation or amidation, forms a stable amide bond. Given the steric hindrance around the amine in this compound, coupling reagents that facilitate amide bond formation with hindered substrates may be particularly effective. nih.gov For example, reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of various carboxylic acids with a broad range of amines, including N-protected amino acids, with low levels of racemization. echemi.com

Table 2: Examples of Amide Formation Reactions
Acylating AgentGeneral Structure of Acylating AgentProduct NameGeneral Structure of Product
Acetyl ChlorideCH₃COClN-(1-(2,6-Dimethoxyphenyl)ethyl)acetamideC₁₂H₁₇NO₃
Benzoyl ChlorideC₆H₅COClN-(1-(2,6-Dimethoxyphenyl)ethyl)benzamideC₁₇H₁₉NO₃
Acetic Anhydride(CH₃CO)₂ON-(1-(2,6-Dimethoxyphenyl)ethyl)acetamideC₁₂H₁₇NO₃
Benzoic Acid (with coupling agent)C₆H₅COOHN-(1-(2,6-Dimethoxyphenyl)ethyl)benzamideC₁₇H₁₉NO₃

The transformation of this compound and its derivatives can also be achieved through oxidation and reduction reactions.

Oxidative Transformations: Phenethylamines can undergo oxidation at several sites. Enzymatic oxidation, for instance by cytochrome P450 enzymes, can lead to O-demethylation of the methoxy groups or hydroxylation of the aromatic ring. nih.gov The primary amine group itself can be oxidized. For example, the metabolism of 2-phenylethylamine involves its oxidation to phenylacetaldehyde (B1677652) by monoamine oxidase, which is then further oxidized to phenylacetic acid. sciencemadness.org Chemical oxidation of primary amines to their corresponding nitro compounds can be achieved using reagents like trifluoroperacetic acid. jove.com

Reductive Transformations: Reductive processes typically involve derivatives of the parent amine. For instance, an amide derivative, formed as described in section 4.2.2, can be reduced back to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce primary, secondary, and tertiary amides to their corresponding amines. wikipedia.orglibretexts.org This reaction proceeds via nucleophilic acyl substitution, effectively converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-). wikipedia.org

Another relevant transformation is the Hofmann rearrangement (or Hofmann degradation), where a primary amide is treated with bromine and a strong base to yield a primary amine with one less carbon atom. wikipedia.orgvedantu.com This reaction proceeds through an isocyanate intermediate which is then hydrolyzed. wikipedia.org While this is a degradative reaction, it represents a key chemical transformation of an amide derivative.

Spectroscopic and Structural Elucidation of 1 2,6 Dimethoxyphenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. mdpi.com

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(2,6-dimethoxyphenyl)ethanamine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the dimethoxyphenyl ring, the methoxy (B1213986) protons, the methine proton adjacent to the amino group, the methyl protons, and the amine protons will each resonate at characteristic chemical shifts.

The protons on the aromatic ring are expected to show a specific splitting pattern. The proton at the 4-position (para to the ethanamine substituent) would likely appear as a triplet, while the protons at the 3 and 5-positions (meta) would appear as a doublet, due to coupling with their neighboring protons. The two methoxy groups at the 2 and 6-positions are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons. The methine proton (CH) of the ethylamine (B1201723) side chain would likely appear as a quartet, being coupled to the three protons of the adjacent methyl group. The methyl group (CH₃) protons would, in turn, appear as a doublet, coupled to the single methine proton. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. nih.gov

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each unique carbon atom. The spectrum would show signals for the quaternary aromatic carbons (including the two bearing the methoxy groups), the protonated aromatic carbons, the methoxy carbons, the methine carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups. The carbon atoms directly attached to the oxygen of the methoxy groups (C2 and C6) are expected to be significantly downfield. In some aromatic compounds, unusual ¹³C NMR chemical shifts have been reported for out-of-plane methoxy groups, which can be deshielded compared to typical aromatic methoxy groups. acs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethylamine)~ 1.4Doublet~ 20
CH (ethylamine)~ 4.2Quartet~ 50
OCH₃~ 3.8Singlet~ 56
Ar-H (meta)~ 6.6Doublet~ 105
Ar-H (para)~ 7.2Triplet~ 129
Ar-C (ipso)--~ 118
Ar-C (ortho)--~ 158
NH₂VariableBroad Singlet-

Note: These are predicted values and may differ from experimental results. The exact chemical shifts and coupling constants would need to be confirmed by experimental measurement. mdpi.comnp-mrd.org

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula as C₁₀H₁₅NO₂. nih.gov

The nominal molecular weight of this compound is 181.23 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 181. The fragmentation pattern in the mass spectrum provides valuable structural information. For amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.orgdocbrown.infodocbrown.info

Expected Fragmentation Pattern:

A primary fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) from the molecular ion to form a stable iminium ion. This would result in a significant peak at m/z 166.

[C₁₀H₁₅NO₂]⁺• → [C₉H₁₂NO₂]⁺ + •CH₃ (m/z 181) (m/z 166)

Another possible fragmentation is the cleavage of the C-C bond of the ethylamine side chain, leading to the formation of a benzylic cation.

[C₁₀H₁₅NO₂]⁺• → [C₈H₉O₂]⁺ + •C₂H₆N (m/z 181) (m/z 137)

The presence and relative intensities of these and other fragment ions in the mass spectrum would serve to confirm the structure of the molecule.

Interactive Data Table: Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Significance
181[C₁₀H₁₅NO₂]⁺•Molecular Ion
166[C₉H₁₂NO₂]⁺Loss of a methyl group
137[C₈H₉O₂]⁺Cleavage of the ethylamine side chain

Note: The fragmentation pattern is predictive and requires experimental verification. libretexts.orgdocbrown.infodocbrown.info

Advanced Spectroscopic Techniques for Stereochemical Analysis

Since this compound possesses a chiral center at the carbon atom of the ethylamine side chain, it can exist as a pair of enantiomers. Distinguishing between these enantiomers requires specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. azypusa.comnih.govsigmaaldrich.comtsijournals.comnih.gov The choice of the chiral column and the mobile phase is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral amines. nih.gov By comparing the retention time of a sample to that of a known enantiomeric standard, the enantiomeric composition of the sample can be determined.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), while their standard infrared absorption spectra are identical. This makes VCD an absolute method for determining the absolute configuration of a chiral molecule. nih.gov

The experimental VCD spectrum of an enantiomer can be compared with the theoretically calculated spectrum for a specific configuration (R or S) using quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer. This technique has been successfully applied to determine the stereochemistry of various chiral amines and related compounds. nih.gov

Computational Chemistry and Theoretical Investigations of 1 2,6 Dimethoxyphenyl Ethanamine

Molecular Modeling and Conformational Analysis

Molecular modeling of 1-(2,6-dimethoxyphenyl)ethanamine focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The spatial arrangement of its atoms is critical as it dictates how the molecule can interact with biological targets.

The structure consists of a central phenyl ring substituted with two methoxy (B1213986) groups at positions 2 and 6, and an ethylamine (B1201723) group at position 1. The bonds connecting the ethylamine side chain and the methoxy groups to the phenyl ring are rotatable. This flexibility allows the molecule to exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be biologically relevant. The steric hindrance imposed by the two bulky methoxy groups flanking the ethylamine side chain significantly restricts the rotational freedom around the bond connecting the side chain to the phenyl ring. This restriction plays a crucial role in determining the molecule's preferred 3D shape.

Computed molecular properties provide a quantitative basis for its structural features. nih.gov

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C10H15NO2 PubChem nih.gov
Molecular Weight 181.23 g/mol PubChem nih.gov
XLogP3 1.8 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 4 PubChem nih.gov

This data is computationally generated.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to probe the electronic properties of this compound. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical reactivity.

Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability and reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps show regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich, susceptible to electrophilic attack), thereby identifying likely sites for chemical reactions. For this compound, the nitrogen atom of the amine group and the oxygen atoms of the methoxy groups are expected to be regions of high negative potential.

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance

Descriptor Symbol Significance Source
Chemical Potential µ Describes the tendency of electrons to escape from a system. ResearchGate researchgate.net
Hardness η Measures the resistance to change in electron distribution. ResearchGate researchgate.net
Softness S The reciprocal of hardness, indicating how easily the electron cloud is polarized. ResearchGate researchgate.net

These descriptors are typically calculated to predict the reactivity and reaction pathways of a molecule.

Prediction of Intermolecular Interactions via Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.govasianpubs.orgchula.ac.th This method is instrumental in drug discovery and molecular biology for understanding intermolecular interactions and predicting the biological activity of compounds.

While specific docking studies for this compound are not widely published, the methodology would involve simulating its interaction with a target protein's binding site. The process evaluates numerous possible orientations and conformations of the ligand within the binding site and scores them based on their binding affinity or free energy of binding. A lower docking score generally indicates a more favorable and stable interaction. chula.ac.th

The primary interactions governing binding include hydrogen bonds (likely involving the amine group), hydrophobic interactions (with the phenyl ring), and van der Waals forces. For related compounds like 2,6-dimethoxy benzoquinone, docking studies have been used to successfully predict binding modes and rationalize observed biological activity against bacterial proteins. nih.gov

Table 3: General Steps in a Molecular Docking Study

Step Description Source
1. Target Preparation The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms and removing water molecules. Chula Digital Collection chula.ac.th
2. Ligand Preparation A 3D model of the ligand, this compound, is generated and its energy is minimized to find a stable conformation. Chula Digital Collection chula.ac.th
3. Grid Generation A grid box is defined around the active binding site of the target protein to specify the search space for the docking algorithm. Chula Digital Collection chula.ac.th
4. Docking Simulation The ligand is flexibly placed into the binding site in multiple orientations. The interactions are scored using a scoring function. Asian Journal of Chemistry asianpubs.org

| 5. Analysis of Results | The best-scoring poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. | PubMed researchgate.net |

Analysis of Substituent Effects on Reactivity (e.g., Dimethoxy Group Influence)

The two methoxy (-OCH3) groups on the phenyl ring are powerful electron-donating groups due to the resonance effect of the oxygen lone pairs. Their presence at the ortho-positions (2 and 6) significantly influences the electronic properties and reactivity of the entire molecule.

This electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to an unsubstituted benzene (B151609) ring. researchgate.net Studies on related dimethoxy-substituted phenethylamines confirm that the presence and position of methoxy groups are critical determinants of biological activity. nih.gov Deletion of these groups often leads to a dramatic drop in potency, highlighting their importance for receptor interaction. nih.gov

Furthermore, the placement at positions 2 and 6 introduces significant steric bulk around the ethylamine substituent. This steric hindrance can:

Restrict Conformation: It limits the rotation of the ethylamine side chain, locking the molecule into a more rigid conformation. The spatial orientation of the ethylamine group is known to be a key factor for the activity of many phenethylamine (B48288) derivatives. nih.gov

Influence Reactivity: The steric bulk can shield the adjacent carbon on the ring (C1) and the amine group from certain chemical interactions, thereby directing how the molecule interacts with other reactants or a receptor's binding pocket.

Structure Reactivity and Structure Interaction Relationship Studies of 1 2,6 Dimethoxyphenyl Ethanamine Analogues

Investigation of Stereochemical Influence on Molecular Recognition

The spatial arrangement of atoms, or stereochemistry, is a critical determinant in the interaction of molecules with biological systems. biomedgrid.com In the case of 1-(2,6-dimethoxyphenyl)ethanamine, the presence of a chiral center at the carbon atom adjacent to the amino group results in the existence of two non-superimposable mirror images, known as enantiomers: (R)- and (S)-1-(2,6-dimethoxyphenyl)ethanamine. This chirality is fundamental to its molecular recognition by biological targets, which are themselves chiral entities, such as proteins and enzymes. biomedgrid.comnih.gov

The principle of stereoselectivity, where one enantiomer exhibits a significantly different pharmacological or biological effect than the other, is a well-established phenomenon in medicinal chemistry. biomedgrid.com This difference arises because the three-dimensional structure of a molecule dictates its fit into the binding site of a receptor or the active site of an enzyme. Even subtle differences in the spatial orientation of functional groups can lead to substantial variations in binding affinity and efficacy. For many phenethylamine (B48288) derivatives, biological activity is predominantly associated with a single enantiomer. nih.govacs.org For instance, studies on phenethylamine analogues have shown that the stereochemistry at the alpha-carbon can significantly influence their interaction with receptors. acs.org

The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual biological activities. libretexts.orglibretexts.org This is often accomplished through techniques such as the formation of diastereomeric salts with a chiral resolving agent, like (+)-tartaric acid or (R)-1-phenylethylamine, followed by separation through crystallization. libretexts.orglibretexts.org Chiral chromatography is another powerful method for separating enantiomers. onyxipca.com By isolating the individual (R)- and (S)-enantiomers, researchers can precisely evaluate the stereochemical requirements for molecular recognition and biological function. nih.gov

Impact of Aromatic Substitution Patterns on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the substitution pattern on its aromatic ring. The two methoxy (B1213986) groups located at the ortho-positions (2 and 6) are particularly impactful due to their electronic and steric effects. orgosolver.comlumenlearning.com

Electronic Effects: The methoxy group (-OCH3) is an electron-donating group through resonance, meaning it can donate its lone pair of electrons to the aromatic ring, thereby increasing the ring's electron density. stackexchange.comvaia.com This effect is most pronounced at the ortho and para positions. youtube.com However, due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect. stackexchange.comvaia.com In the case of anisole (B1667542) (methoxybenzene), the resonance effect dominates, making the ring more reactive towards electrophilic aromatic substitution than benzene (B151609), particularly at the ortho and para positions. lumenlearning.comyoutube.com For this compound, the two electron-donating methoxy groups increase the electron density of the phenyl ring, which in turn can influence the basicity of the ethylamine (B1201723) side chain.

Steric Effects: The presence of two bulky methoxy groups at the ortho-positions creates significant steric hindrance. This steric bulk can impede the approach of electrophiles to the aromatic ring, making electrophilic substitution reactions on the ring itself more challenging. libretexts.org Furthermore, this steric hindrance can influence the conformation of the molecule by restricting the rotation around the bond connecting the phenyl ring to the ethylamine side chain. This conformational restriction can be a critical factor in how the molecule fits into a receptor's binding site.

Systematic Modifications and their Effect on Molecular Interactions

To probe the relationship between the structure of this compound and its molecular interactions, researchers systematically modify its chemical structure. wikipedia.org These modifications can involve altering the substituents on the aromatic ring, changing the ethylamine side chain, or varying the stereochemistry. wikipedia.orgnih.gov Such studies, often referred to as Structure-Activity Relationship (SAR) studies, are fundamental in medicinal chemistry for the design of new compounds with improved potency and selectivity. nih.govnih.gov

Aromatic Ring Modifications: Altering the substituents on the phenyl ring allows for the investigation of how electronic and steric properties affect molecular interactions. For example, replacing the methoxy groups with other substituents of varying sizes and electronic characteristics (e.g., halogens, alkyl groups) can reveal the specific requirements for binding to a biological target. nih.govresearchgate.net Studies on related phenethylamine derivatives have shown that the nature and position of substituents on the aromatic ring are critical determinants of their biological activity. nih.govmdpi.com For instance, in a series of 2,5-dimethoxyphenethylamines, the substituent at the 4-position was found to be a key factor in their agonist potency at serotonin (B10506) receptors. nih.gov

Side Chain Modifications: Modifications to the ethylamine side chain can also provide valuable insights. This can include altering the length of the chain, introducing substituents at the alpha or beta positions, or modifying the amine group itself (e.g., N-alkylation). nih.gov For example, N-benzylation of some phenethylamines has been shown to produce compounds with significantly different activities. nih.gov Conversely, N-methylation of other analogues has led to a decrease in receptor affinity. acs.org

The following interactive table summarizes the potential effects of various systematic modifications on the properties of this compound analogues, based on established principles of medicinal chemistry.

ModificationPotential Effect on Steric ProfilePotential Effect on Electronic PropertiesLikely Impact on Molecular Interactions
Removal of one or both methoxy groupsDecrease in steric hindrance around the ringReduction of electron-donating characterAltered binding affinity and selectivity
Shifting methoxy groups to other positionsChange in the steric profile and molecular shapeAltered pattern of electron density on the ringChange in binding orientation and affinity
Replacement of methoxy groups with halogensVaries with the halogen; generally less bulkyIntroduction of electron-withdrawing inductive effectsModified electrostatic and hydrophobic interactions
N-alkylation of the amine groupIncrease in steric bulk around the nitrogenIncrease in basicity (inductive effect)Potential for altered hydrogen bonding and steric clashes in the binding pocket
Introduction of a methyl group at the alpha-carbonCreation of a new chiral center, increased steric bulkMinimal change to ring electronicsPotential for stereoselective interactions and altered binding modes

Future Research Trajectories and Methodological Advancements

Development of Novel Synthetic Routes

The synthesis of chiral amines, including 1-(2,6-Dimethoxyphenyl)ethanamine, is a cornerstone of medicinal and materials chemistry. While classical synthetic methods exist, future research will likely focus on developing more efficient, scalable, and sustainable routes. hilarispublisher.com The exploration of innovative synthetic methodologies is crucial for accessing untapped chemical spaces and creating diverse compound libraries for further investigation. hilarispublisher.com

Key areas for development include:

Photoredox Catalysis: This technique uses visible light to mediate a wide range of bond-forming reactions under mild conditions. hilarispublisher.com Future work could explore the use of photoredox catalysis for the asymmetric amination of precursors to this compound, potentially offering higher yields and better enantioselectivity compared to traditional methods.

Microreactor Technology: The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, purity, and safety. google.com A continuous flow synthesis of this compound or its key intermediates in a microreactor could enable scalable and cost-effective production. hilarispublisher.comgoogle.com For instance, the synthesis of the precursor 2,6-dimethoxyphenol (B48157) has been successfully achieved using a microreactor, demonstrating the feasibility of this technology for related compounds. google.com

Biocatalysis: Employing enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to chiral amines. Research into identifying or engineering an enzyme capable of stereoselectively converting a corresponding ketone precursor into this compound represents a significant future direction.

A comparison of a traditional synthetic approach with a potential novel route is outlined below.

FeatureTraditional Reductive AminationHypothetical Photoredox-Catalyzed Route
Precursors 2,6-Dimethoxyacetophenone, Ammonia/Amine source, Reducing agent (e.g., NaBH4)2,6-Dimethoxystyrene, Nitrogen source, Photosensitizer
Reaction Conditions Often requires stoichiometric, sometimes pyrophoric, reducing agents; moderate to high temperatures.Mild conditions (visible light, room temperature); catalytic amounts of reagents. hilarispublisher.com
Stereoselectivity Often produces a racemic mixture requiring subsequent resolution.Potential for high enantioselectivity using a chiral catalyst.
Sustainability Generates significant chemical waste from reducing agents and quenching steps.Atom-economical, reduces waste, and uses light as a renewable energy source. hilarispublisher.com

Expansion of Catalytic Applications

The structural features of this compound, particularly its chirality and the presence of a primary amine group, make it an attractive candidate for applications in asymmetric catalysis. Chiral 1,2-diamines and related structures are valuable as building blocks, chiral ligands, and organocatalysts. rsc.orgnih.gov

Future research is expected to explore the use of this compound and its derivatives in several catalytic domains:

Chiral Ligands for Transition Metals: The amine can be modified to create bidentate or polydentate ligands for transition metals like palladium, rhodium, or iridium. These complexes could be tested as catalysts in a variety of asymmetric reactions, such as hydrogenations, C-H functionalizations, and cross-coupling reactions. researchgate.net

Organocatalysis: The primary amine group can act as a key functional group in organocatalysts. mdpi.com For example, it could be incorporated into more complex structures, such as thioureas or squaramides, to create bifunctional catalysts capable of activating both electrophiles and nucleophiles in reactions like Michael additions or Mannich reactions. mdpi.com The development of organocatalysts derived from chiral amines is a rapidly growing field. nih.gov

Asymmetric Synthesis of Diamines: The compound itself is a 1,2-diamine derivative. Methodologies for the catalytic asymmetric synthesis of 1,2-diamines are of significant interest due to the prevalence of this motif in bioactive molecules. nih.govresearchgate.net Research could focus on using derivatives of this compound to catalyze the synthesis of other, more complex diamine structures. rsc.org

Potential Catalytic ApplicationRole of this compound DerivativeExample Reaction Type
Asymmetric Hydrogenation Chiral Ligand for Rhodium or IridiumReduction of prochiral enamides or ketones. nih.gov
Asymmetric C-C Bond Formation Bifunctional Organocatalyst (e.g., as a thiourea (B124793) derivative)Michael addition of dicarbonyl compounds to nitro-olefins. mdpi.com
Asymmetric C-N Bond Formation Chiral Ligand for Copper or PalladiumAllylic amination. nih.gov
Asymmetric Diamination Chiral Ligand for a transition metal catalystConversion of olefins into chiral 1,2-diamines. nih.gov

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and guiding experimental design, thereby saving time and resources. nih.gov The integration of artificial intelligence (AI) and machine learning with traditional computational methods is a key trend in this area. nih.gov

For this compound, future computational studies will likely focus on:

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of the molecule is crucial for designing new catalysts and biologically active compounds. Computational methods can predict the most stable conformations and how the molecule might interact with other species.

Virtual Screening and Ligand Design: If this amine is used as a scaffold for drug discovery, computational models can be used to screen large virtual libraries of its derivatives for potential binding affinity to biological targets. This is particularly relevant in the design of new ligands for receptors like the serotonin (B10506) 5-HT2A receptor, where related dimethoxyphenyl structures have shown activity. nih.gov

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the mechanisms of reactions catalyzed by derivatives of this compound. This insight can guide the rational design of more efficient and selective catalysts.

Predicting Physicochemical Properties: Machine learning models, trained on large datasets, can predict properties such as solubility, reactivity, and toxicity for newly designed derivatives, helping to prioritize which compounds to synthesize and test in the laboratory. hilarispublisher.com

Computational MethodApplication for this compoundResearch Goal
Density Functional Theory (DFT) Elucidate reaction pathways and transition states for catalytic cycles.Design more efficient and selective catalysts.
Molecular Dynamics (MD) Simulations Simulate the interaction of a derivative with a biological target (e.g., a receptor or enzyme).Understand binding modes and predict affinity.
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate structural features of derivatives with their catalytic activity or biological potency.Predict the activity of new, unsynthesized compounds.
Machine Learning / AI Predict reaction outcomes and optimize synthetic conditions. hilarispublisher.comAccelerate the discovery of novel synthetic routes and derivatives. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 1-(2,6-Dimethoxyphenyl)ethanamine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
  • Waste Management: Segregate waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal services for incineration or chemical neutralization .
  • Emergency Procedures: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Reductive Amination: React 2,6-dimethoxybenzaldehyde with nitroethane under hydrogenation (H₂/Pd-C) to yield the intermediate, followed by reduction with LiAlH₄ .
  • Buchwald-Hartwig Coupling: Use palladium catalysts to couple 2,6-dimethoxyphenyl halides with ethylamine derivatives in the presence of a ligand (e.g., Xantphos) .
  • Hydrochloride Salt Formation: Purify the freebase by dissolving in anhydrous ether and bubbling HCl gas to precipitate the hydrochloride salt .

Q. How is the purity of this compound typically verified?

Methodological Answer:

  • HPLC Analysis: Use a C18 column (4.6 × 250 mm) with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) at 1 mL/min. Monitor UV absorbance at 254 nm .
  • NMR Spectroscopy: Confirm structural integrity via ¹H NMR (DMSO-d₆): δ 6.5–7.0 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), δ 2.7–3.1 ppm (ethylamine protons) .
  • Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ at m/z 196.1 (calculated for C₁₀H₁₅NO₂) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for the hydrochloride salt of this compound?

Methodological Answer:

  • Variable Optimization: Systematically test reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, switching from ethanol to THF may improve yield by 15–20% due to better solubility of intermediates .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., N-alkylated derivatives) and adjust stoichiometry or reaction time .
  • Reproducibility Checks: Validate protocols across multiple labs using standardized reagents and equipment (e.g., anhydrous solvents, calibrated rotavaps) .

Q. What analytical techniques are optimal for characterizing metabolic byproducts of this compound in pharmacological studies?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Quench reactions with acetonitrile and analyze via UPLC-QTOF-MS .
  • Metabolite Identification: Look for m/z shifts corresponding to demethylation (m/z +16) or hydroxylation (m/z +16) using software tools (e.g., MetaboLynx) .
  • Pharmacokinetic Profiling: Conduct dose-response studies in rodent models, with plasma samples analyzed via LC-MS/MS to quantify parent compound and metabolites .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound derivatives?

Methodological Answer:

  • Quality Control (QC): Implement in-process checks (e.g., TLC at 30-minute intervals) to monitor reaction progress .
  • Advanced Purification: Use preparative HPLC with a gradient elution (20–80% acetonitrile in water) to isolate high-purity batches (>98%) .
  • Statistical Design: Apply factorial DOE (Design of Experiments) to identify critical factors (e.g., pH, stirring rate) affecting consistency .

Regulatory and Compliance Considerations

Q. What are the regulatory implications of possessing this compound in research laboratories?

Methodological Answer:

  • Controlled Substance Analogues: In some jurisdictions, structural analogs of 2C-series phenethylamines (e.g., 2C-H) may fall under analogue laws. Consult local regulations (e.g., U.S. DEA, EU REACH) before synthesis .
  • Documentation: Maintain detailed logs of synthesis batches, storage conditions, and disposal records for compliance audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.